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Compound of Interest

Compound Name: Cyclobenzaprine-d6

Cat. No.: B13441106 Get Quote

Executive Summary
Cyclobenzaprine-d6 Hydrochloride (Cyclobenzaprine-d6 HCl) is the stable isotope-labeled

analog of the skeletal muscle relaxant Cyclobenzaprine.[1] Enriched with six deuterium atoms

on the N,N-dimethyl amine moiety, this compound serves as the gold-standard Internal

Standard (IS) for quantifying Cyclobenzaprine in biological matrices (plasma, urine) via LC-

MS/MS. Its physicochemical behavior mirrors the analyte of interest, ensuring precise

correction for matrix effects, extraction efficiency, and ionization variability.

Chemical Identity & Structure
Cyclobenzaprine-d6 HCl is characterized by a tricyclic dibenzocycloheptene ring system

attached to a propyl-amine side chain where the terminal methyl groups are fully deuterated.
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Property Specification

Chemical Name

3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-

bis(trideuteromethyl)-1-propanamine

hydrochloride

CAS Number 2748492-38-6 (Salt form)

Molecular Formula

Molecular Weight 317.89 g/mol (Free base MW ~281.43 + HCl)

Isotopic Purity Deuterium enrichment

Appearance White to off-white crystalline solid

Solubility
Soluble in Methanol, DMSO, Water (>20

mg/mL)

Structural Representation (DOT Visualization)
The following diagram illustrates the chemical connectivity, highlighting the specific location of

the deuterium labels on the dimethylamine group.

Fig 1. Structural connectivity of Cyclobenzaprine-d6 HCl showing deuterated methyl groups.
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The synthesis of Cyclobenzaprine-d6 HCl is designed to prevent "isotopic scrambling"

(exchange of D for H), ensuring the label remains stable during metabolic studies.

Synthetic Pathway
The most robust route involves the nucleophilic substitution of a chloro-propylidene precursor

with high-purity dimethylamine-d6.

Reaction Scheme:

Precursor: 5-(3-chloropropylidene)-5H-dibenzo[a,d]cycloheptene.

Reagent: Dimethylamine-d6 hydrochloride (

) in the presence of a base (e.g.,

).

Conditions: Heated reflux in acetonitrile or DMF.

Purification: Recrystallization from isopropanol/ether to yield the HCl salt.

Isotopic Stability
Non-Exchangeable Labels: The deuterium atoms are bonded to carbon (

bonds), which are chemically inert under physiological conditions (pH 1–10).

Metabolic Tracking: Since the primary metabolic pathway involves N-demethylation, the loss

of a

group allows researchers to track the formation of Norcyclobenzaprine (which would retain
one

group if only one methyl is removed, or lose both).

Analytical Applications (LC-MS/MS)
Cyclobenzaprine-d6 is the industry-standard Internal Standard for bioanalytical assays.[2] It

co-elutes with the analyte but is mass-resolved, compensating for matrix suppression.
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Mass Spectrometry Parameters
The deuterated standard exhibits a mass shift of +6 Da relative to the unlabeled drug (

).

Parameter
Unlabeled
Cyclobenzaprine

Cyclobenzaprine-d6 (IS)

Precursor Ion (Q1) 276.2 282.2

Product Ion (Q3) 215.1 (Tropylium core) 215.1 (Tropylium core)

Collision Energy 20–35 eV 20–35 eV

Retention Time ~2.4 min (Co-eluting) ~2.4 min (Co-eluting)

Note on Fragmentation: The primary transition monitors the cleavage of the amine side chain.

Unlabeled:

(Loss of neutral dimethylamine side chain, 61 Da).

Labeled:

(Loss of neutral deuterated dimethylamine side chain, 67 Da).

Result: The product ion (

215) is identical for both, but the precursor (

282) provides the specificity.

Analytical Workflow Diagram
The following flowchart defines the self-validating LC-MS/MS protocol using Cyclobenzaprine-
d6.
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Fig 2. LC-MS/MS Quantitation Workflow using Cyclobenzaprine-d6 Internal Standard.
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Physicochemical Properties & Handling[2][4]
Key Properties

pKa: ~8.47 (Amine). The compound is protonated at physiological pH, enhancing solubility in

aqueous mobile phases.

LogP: ~5.2. Highly lipophilic; requires organic solvents (Methanol, Acetonitrile) for stock

preparation.

Melting Point: 215–218 °C (Decomposes).

Storage & Stability Protocol
To maintain >99% isotopic purity and prevent degradation:

Storage: Store powder at -20°C under desiccant.

Solution Stability: Stock solutions (1 mg/mL in Methanol) are stable for 12 months at -80°C.

Light Sensitivity: Protect from light to prevent photo-oxidation of the double bond (similar to

amitriptyline derivatives).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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